N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-8-10(14-15(9)5)6-7-13-11(16)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOAQCTSMZMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone under acidic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
Amidation: The final step is the amidation reaction, where the alkylated pyrazole is reacted with pivaloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, we analyze its structural and functional analogs from the provided evidence and broader literature. Key comparisons include:
Structural Analog: N-(2-Bromopyridin-3-yl)pivalamide
- Structure : Replaces the pyrazole-ethyl moiety with a bromopyridine ring.
- Synthesis : Likely involves similar amide coupling strategies but with brominated pyridine precursors .
- Applications : Bromine substitution enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the pyrazole derivative, which may prioritize hydrogen-bonding interactions .
Functional Analog: 1,5-Diarylpyrazole Carboxamides
- Structure : Shares the 1,5-disubstituted pyrazole core but incorporates aryl groups instead of ethyl-pivalamide .
- Biological Relevance : Diarylpyrazoles are often explored as anti-inflammatory or anticancer agents due to their ability to modulate enzyme activity (e.g., COX-2 inhibition). The pivalamide derivative’s bulkier substituent may reduce metabolic degradation compared to aryl groups .
Hydrogen-Bonding Comparison: Pyridine vs. Pyrazole Derivatives
- Pyridine Derivatives (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine): Rely on ether and aromatic π-stacking interactions for crystal packing .
- Pyrazole Derivatives: The 1,5-dimethylpyrazole core in the target compound can act as both hydrogen-bond donor (via NH) and acceptor (via ring N), enabling diverse supramolecular architectures .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Synthetic Challenges : The ethyl-pivalamide chain in the target compound may introduce steric hindrance during coupling reactions, requiring optimized conditions (e.g., DMF as solvent, DIPEA as base) .
- Hydrogen-Bonding Patterns : Pyrazole derivatives often form robust hydrogen-bonded networks (e.g., R₂²(8) motifs), but the pivalamide group’s steric bulk could disrupt these patterns compared to simpler amides .
- Thermodynamic Stability : Pivalamide groups enhance hydrolytic stability relative to acetylated analogs, a critical advantage in drug design .
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a pyrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrazole ring, a dimethyl group, and an ethyl chain linked to a pivalamide moiety. Its synthesis typically involves several steps: the formation of the pyrazole ring, alkylation, and amidation. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity and leading to various therapeutic effects.
The biological activity of this compound is believed to involve:
- Enzyme Binding : The compound may bind to specific enzymes, altering their activity.
- Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways.
- Autophagy Modulation : Similar compounds have shown potential as autophagy modulators, impacting cancer cell proliferation and survival .
Anticancer Properties
Recent studies have indicated that related pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, research on similar compounds has shown that they can reduce mTORC1 activity and increase autophagy levels in pancreatic cancer cells. This suggests that this compound may also possess anticancer properties through similar mechanisms.
Other Biological Activities
This compound has been explored for several other biological activities:
- Antimicrobial Effects : Pyrazole derivatives are often investigated for their potential antimicrobial properties.
- Anti-inflammatory Activity : Some studies suggest these compounds may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship of pyrazole derivatives to identify key structural features that enhance biological activity. For example, modifications to the pyrazole ring or substituents can significantly impact potency and selectivity against specific targets.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
